2-Acetylthiophene semicarbazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

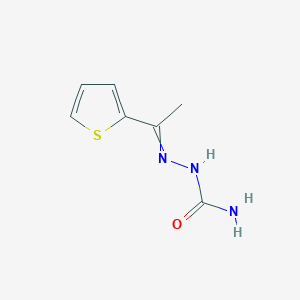

2-Acetylthiophene semicarbazone is a derivative of 2-Acetylthiophene, an organosulfur compound with the formula CH3C(O)C4H3S . It is a yellow liquid and is commercially interesting as a precursor to both thiophene-2-carboxylic acid and thiophene-2-acetic acid . The semicarbazone derivative has been used in the preparation of Ni2+ selective polyvinyl chloride (PVC) membrane electrode .

Synthesis Analysis

The synthesis of 2-Acetylthiophene semicarbazone involves reacting semicarbazide with 2-acetylthiophene in ethanol solvent . The composition of the compound was confirmed by 1H NMR, and CHN analysis .Molecular Structure Analysis

The molecular structure of 2-Acetylthiophene semicarbazone has been studied using various techniques such as UV-Vis., NMR, FT-IR . The UV spectra of the ligand shows 3 bands (λmax) at 210, 297 and 329 nm .科学的研究の応用

1. Antimicrobial Properties

2-Acetylthiophene semicarbazone has been shown to possess significant antimicrobial properties. Studies indicate that its complexes, especially those with chromium (III), exhibit greater growth-inhibiting potential against various fungal and bacterial strains compared to the ligand alone (Shrivastava, Fahmi, & Singh, 2008). Additionally, platinum and palladium complexes with azomethines derived from semicarbazone have demonstrated antimicrobial and antiamoebic activities (Sharma, Singh, Fahmi, & Singh, 2010).

2. Selective Electrode Construction

2-Acetylthiophene semicarbazone has been utilized in the construction of selective electrodes. For instance, a Ni2+ selective polyvinyl chloride (PVC) membrane electrode was developed using this compound, showing promising selectivity and response time for Ni2+ ions (Suman & Singh, 2020).

3. Corrosion Inhibition

In the field of materials science, 2-acetylthiophene semicarbazone has been evaluated as a corrosion inhibitor. It was found to be effective in preventing corrosion of mild steel in hydrochloric acid environments, potentially due to the formation of a protective layer on the steel surface (Al-Baghdadi et al., 2020).

4. Nanomaterial Synthesis

The compound has also been used in the synthesis of nanomaterials. For example, it served as a precursor in the synthesis of nanocrystalline copper oxide, showcasing its potential in nanotechnology applications (Rana, Janwadkar, & Yadav, 2021).

5. Analytical Applications

Moreover, 2-acetylthiophene semicarbazone has been used in analytical chemistry, specifically in the spectrophotometric determination of metals like cobalt in biological samples (Babu, Reddy, & Lingappa, 2009).

将来の方向性

Thiosemicarbazones, including 2-Acetylthiophene semicarbazone, have been the subject of many studies in recent years due to their biological activities and pharmacological properties . Future research could focus on further exploring the bioavailability and bioactivity of these compounds, as well as their potential applications in medicinal chemistry .

特性

IUPAC Name |

(1-thiophen-2-ylethylideneamino)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCCHDWALWBGJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)C1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958750 |

Source

|

| Record name | 2-[1-(Thiophen-2-yl)ethylidene]hydrazine-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3771-70-8 |

Source

|

| Record name | 2-[1-(Thiophen-2-yl)ethylidene]hydrazine-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Fluorophenyl)-2-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-3-carboxamide](/img/structure/B2899990.png)

![5-chloro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2900004.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2-phenoxypropanamide](/img/structure/B2900008.png)

![4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2900009.png)